![molecular formula C12H12FN3O B6143005 N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide CAS No. 1000931-75-8](/img/structure/B6143005.png)
N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide
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Overview
Description
N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide, also known as 4-fluoro-N-ethyl-1H-imidazole-1-carboxamide, is a synthetic compound that has been used in scientific research for its pharmacological properties. This compound is a derivative of imidazole and is structurally related to several other compounds, such as 1H-imidazole-1-carboxamide (ICA) and 1H-imidazole-2-carboxamide (ICA2). The compound has been used in a variety of scientific studies, including biochemical, physiological, and pharmacological studies.
Scientific Research Applications
- FEIC derivatives have shown promising anticancer activity. Researchers have explored their potential as inhibitors of specific cancer-related enzymes or receptors, such as kinases or proteases. These compounds could be valuable in targeted cancer therapies .
- FEIC analogs have been investigated for their neuroprotective effects. They may modulate neurotransmitter systems or exhibit anti-inflammatory properties, making them relevant for conditions like Alzheimer’s disease or Parkinson’s disease .
- FEIC derivatives have demonstrated antifungal activity against various fungal strains. Their mechanism of action involves disrupting fungal cell membranes or inhibiting essential enzymes .
- Some FEIC-based molecules have been evaluated for their anti-HIV activity. Researchers have synthesized and screened derivatives to identify potential inhibitors of HIV replication .
- Fluorinated isoquinolines, including FEIC, possess light-emitting properties. These compounds have been explored as building blocks for OLEDs, which are used in displays and lighting technology .
- FEIC derivatives can serve as ligands in catalytic reactions. Their unique structure and fluorine substituents influence reactivity, making them interesting candidates for various catalytic processes .
Anticancer Agents
Neurological Disorders
Antifungal Agents
Anti-HIV Compounds
Organic Light-Emitting Diodes (OLEDs)
Chemical Catalysis
Mechanism of Action
Target of Action
N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide is a complex molecule that likely interacts with multiple targetsIt’s known that both indole and imidazole derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it likely interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Based on the known biological activities of similar compounds, it can be inferred that the compound likely has a broad range of effects on cellular processes .
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]imidazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-11-3-1-10(2-4-11)5-6-15-12(17)16-8-7-14-9-16/h1-4,7-9H,5-6H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPRHRRRMZZFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)N2C=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide |
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